![molecular formula C20H23N3O3S2 B6427650 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2034375-73-8](/img/structure/B6427650.png)
3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide
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Description
3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.11808395 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide , often referred to as a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O2S with a molecular weight of 348.42 g/mol. The structure features a benzenesulfonyl group attached to a propanamide chain, which is further substituted with a pyrazole derivative containing a thiophene ring.
Property | Value |
---|---|
Molecular Formula | C16H20N4O2S |
Molecular Weight | 348.42 g/mol |
CAS Number | 2034556-86-8 |
Antimicrobial Properties
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the thiophene and pyrazole moieties enhances their interaction with bacterial enzymes, leading to inhibition of bacterial growth. For instance, compounds structurally similar to the target compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has demonstrated that the compound may possess anticancer properties. In vitro studies using human cancer cell lines have shown that it can induce apoptosis in cancer cells by activating caspase pathways. For example, a study found that related pyrazole derivatives inhibited the proliferation of breast cancer cells (MDA-MB-231) with an IC50 value indicating significant potency.
The proposed mechanism involves the inhibition of specific enzymes that are crucial for cellular metabolism in pathogens and cancer cells. The sulfonamide group is known to mimic p-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria. Additionally, the pyrazole ring may interact with DNA or RNA synthesis pathways in cancer cells, leading to cytotoxic effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against E. coli and found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
- Cytotoxic Effects on Cancer Cells : In another study, derivatives were tested on MDA-MB-231 cells, revealing that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, with IC50 values ranging from 15 µM to 30 µM depending on the substituents.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-15-20(17-8-12-27-14-17)16(2)23(22-15)11-10-21-19(24)9-13-28(25,26)18-6-4-3-5-7-18/h3-8,12,14H,9-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTJALUBKNCRDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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